molecular formula Ge5 B14313010 CID 6329679

CID 6329679

Cat. No.: B14313010
M. Wt: 363.1 g/mol
InChI Key: DZPFHJYWXJQKQB-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 6329679” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. Carbonyldiimidazole is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    It hydrolyzes readily to give back imidazole and carbon dioxide:

    Hydrolysis: (C3H3N2)2CO+H2O2C3H4N2+CO2(\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 (C3​H3​N2​)2​CO+H2​O→2C3​H4​N2​+CO2​

    It is used to convert amines into amides, carbamates, and ureas. For example, the reaction with a carboxylic acid to form an amide:

    Amide Formation: RCOOH+(C3H3N2)2CORCONH2+2C3H4N2+CO2\text{RCOOH} + (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} \rightarrow \text{RCONH}_2 + 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 RCOOH+(C3​H3​N2​)2​CO→RCONH2​+2C3​H4​N2​+CO2​

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptides.

    Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds.

    Polymer Chemistry: It is used in the preparation of polyurethanes and other polymers.

    Bioconjugation: It is used to link biomolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines. The imidazole groups act as leaving groups, facilitating the formation of amides, carbamates, and ureas. The reaction proceeds through the formation of an imidazolyl carbonyl intermediate, which then reacts with the nucleophile to form the desired product.

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other carbodiimides such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is unique in that it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions. Similar compounds include:

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-Diisopropylcarbodiimide (DIC)
  • N,N’-Carbonyldiimidazole (CDI)

Carbonyldiimidazole stands out due to its stability and ease of handling compared to other carbodiimides .

Properties

Molecular Formula

Ge5

Molecular Weight

363.1 g/mol

InChI

InChI=1S/5Ge

InChI Key

DZPFHJYWXJQKQB-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ge].[Ge]

Origin of Product

United States

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